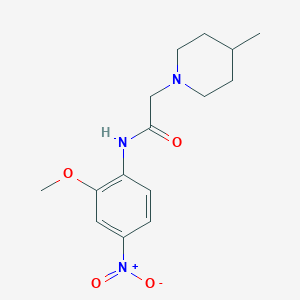
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide
Descripción general
Descripción
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide, also known as MPPT, is a chemical compound with potential therapeutic benefits. It belongs to the class of piperidinecarbothioamide compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a modulator of the dopaminergic and glutamatergic systems in the brain. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been shown to increase the levels of dopamine and glutamate in certain areas of the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the growth and survival of neurons. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide is its potential therapeutic benefits in various fields of research. It has been shown to exhibit neuroprotective, analgesic, and anti-inflammatory effects, which may have potential applications in the treatment of neurodegenerative diseases, chronic pain, and other conditions. However, there are also some limitations to the use of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide in lab experiments. For example, the exact mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic benefits of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic benefits in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has also been studied for its analgesic and anti-inflammatory effects, which may have potential applications in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-14-7-9-16(10-8-14)20-18(22)21-12-3-2-6-17(21)15-5-4-11-19-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNFXBPCGJPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4233507.png)
![1-(3-acetylphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4233522.png)
![4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
![N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea](/img/structure/B4233527.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4233531.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4233546.png)
![N-isopropyl-3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4233550.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4233551.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzyl)-3-isopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4233555.png)
![4-fluoro-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4233558.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4233564.png)
